4-Nitro-2-phenyloxazole
Overview
Description
4-Nitro-2-phenyloxazole is a compound that has been studied for its electrophilic dienophile properties . It is obtained by thermal isomerization of the corresponding nitroisoxazole .
Synthesis Analysis
The synthesis of this compound involves the thermal isomerization of the corresponding nitroisoxazole . This compound is found to undergo [2 + 4] cycloaddition processes with 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene .Chemical Reactions Analysis
This compound is found to undergo [2 + 4] cycloaddition processes with 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene . This suggests that it can participate in normal Diels–Alder reactions in the oxazole series .Scientific Research Applications
Antitubercular and Neglected Tropical Diseases
- Repositioning Antitubercular Oxazoles: Oxazole derivatives like 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, closely related to 4-Nitro-2-phenyloxazole, were initially studied for tuberculosis. They were later found effective against visceral leishmaniasis, a neglected tropical disease. Modifications to the aryloxy side chain, including the exchange of linking oxygen for nitrogen, were well-tolerated, improving solubility and safety without compromising activity against visceral leishmaniasis (Thompson et al., 2016).
Antimicrobial Applications
- Antimicrobial Triazole Derivatives: Synthesis of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles, derived from 4-nitrobenzoic acid, demonstrated notable antimicrobial activities against various pathogens, including Staphylococcus aureus and Escherichia coli (Upmanyu et al., 2011).
Antioxidant and Anticancer Potential
- Oxazole Derivatives in Cancer and Antioxidant Research: Novel 2,4-disubstitued oxazoles, including compounds with 4-nitro-3-hydroxy phenyl substitution, showed potential antioxidant properties and significant anticancer activity in HepG2 and HeLa cell lines. This indicates the potential role of such compounds in both antioxidant and cancer-related research (Mathew et al., 2013).
Properties
IUPAC Name |
4-nitro-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-6-14-9(10-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCMHXXPYOXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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